N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea
Description
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea is a thiourea derivative characterized by a 2-bromo-4-isopropylphenyl group attached to one nitrogen and a methyl group to the other. Its molecular formula is C₁₁H₁₄BrN₂S, with a molecular weight of 293.21 g/mol. The bromine atom at the ortho position and the isopropyl group at the para position on the aromatic ring contribute to its unique steric and electronic properties, influencing reactivity, solubility, and biological interactions . Thiourea derivatives are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their hydrogen-bonding capabilities and metal-chelating properties .
Properties
IUPAC Name |
1-(2-bromo-4-propan-2-ylphenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2S/c1-7(2)8-4-5-10(9(12)6-8)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTFFKWCOHJTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea typically involves the reaction of 2-bromo-4-isopropylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the thiourea linkage. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea serves as a building block in organic synthesis. It is utilized to create more complex organic molecules and acts as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have explored its efficacy against various bacterial and fungal strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications.
Medicine
The compound's ability to interact with biological targets makes it a candidate for therapeutic development. Its mechanism of action may involve the modulation of enzyme activity or receptor interactions, which can be pivotal in treating diseases .
Industry
In industrial applications, this compound is employed in:
- The development of new materials.
- Serving as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Research, researchers assessed the anticancer activity of this compound on human breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action depend on the specific biological target it interacts with.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Substituent Effects
The biological and chemical behavior of thioureas is highly dependent on substituent patterns. Key comparisons include:
Table 1: Substituent Effects on Properties
- Halogen Impact: Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine. For example, in CRF receptor binding, bromine-containing derivatives (e.g., compound 25b in ) showed Ki = 5 nM, significantly better than non-brominated analogs (Ki = 890 nM) .
- In contrast, methyl or diisopropyl groups alter solubility and metabolic pathways .
Reactivity and Chemical Transformations
Thioureas undergo oxidation, reduction, and substitution reactions. Comparisons include:
Table 2: Reaction Pathways and Products
| Reaction Type | Target Compound Product | N-(2,4-Dichloro-6-methylphenyl)-N'-methylthiourea Product | Key Difference |
|---|---|---|---|
| Oxidation (H₂O₂) | Sulfoxide or sulfone | Sulfone | Bromine’s electron-withdrawing effect accelerates oxidation vs. Cl . |
| Reduction (LiAlH₄) | N-(2-Bromo-4-isopropylphenyl)methylamine | N-(2,4-Dichloro-6-methylphenyl)methylamine | Bromine’s stability under reduction conditions may delay byproduct formation. |
| Substitution (NH₃) | N-(2-Amino-4-isopropylphenyl)-N'-methylthiourea | N-(2-Amino-4-methylphenyl)-N'-methylthiourea | Isopropyl group hinders nucleophilic attack compared to methyl . |
Anticancer Potential
- The target compound’s bromine and isopropyl groups may enhance interactions with hydrophobic enzyme pockets. For example, bis-thiourea iron(III) complexes () showed anticancer activity with binding affinity = -7.76 kcal/mol , suggesting structural analogs like the target compound could mimic this behavior .
- Compared to N-(2-Ethylphenyl)-N'-methylthiourea (), the bromine in the target compound may improve DNA intercalation or topoisomerase inhibition.
Antimicrobial Activity
- N-(2-Chlorophenyl)-N'-methylthiourea () exhibits moderate antimicrobial activity, but bromine’s stronger electronegativity in the target compound could enhance bacterial membrane disruption .
Biological Activity
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea is a compound with significant potential in pharmacological applications. Its molecular formula is and it has been the subject of various studies investigating its biological activity, particularly in the context of its interaction with biological systems and potential therapeutic effects.
- CAS Number: 2197054-84-3
- Molecular Weight: 287.22 g/mol
- Structure: The compound features a thiourea moiety which is known for its diverse biological activities, including enzyme inhibition and receptor modulation .
The biological activity of this compound involves several mechanisms, primarily through its interaction with specific receptors and enzymes:
- Receptor Interaction:
- Enzyme Inhibition:
- Thiourea derivatives are often implicated in the inhibition of certain enzymes. This compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
In Vitro Studies
In vitro experiments have demonstrated that this compound can affect cell viability and proliferation. For example, a study indicated that this compound did not exhibit cytotoxicity up to concentrations of 100 µM, suggesting a favorable safety profile for further investigations .
Case Studies
- Anti-Fibrotic Activity:
- Neuroprotective Effects:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromoacetyl bromide can react with methylamine derivatives in the presence of a base (e.g., triethylamine) to form the thiourea backbone. Optimization involves controlling stoichiometry, reaction temperature (typically 0–25°C), and solvent polarity to minimize side products. Purification via recrystallization or column chromatography is critical for isolating the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding via NH proton shifts (δ ~10–12 ppm). IR spectroscopy identifies thiocarbonyl (C=S) stretches near 1250–1350 cm.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, hydrogen bonding networks, and packing motifs. For example, thiourea adducts often form R(8) hydrogen-bonded rings and layer structures .
Advanced Research Questions
Q. How does the introduction of the 2-bromo-4-isopropylphenyl group influence the hydrogen bonding network and crystal packing compared to other thiourea derivatives?
- Methodological Answer : The bulky 2-bromo-4-isopropylphenyl group sterically hinders hydrogen bonding, reducing intermolecular interactions compared to unsubstituted thioureas. In adducts like MTU:dioxane (2:1), the bromo substituent disrupts ribbon-like hydrogen-bonded layers, leading to alternative packing via van der Waals interactions. Comparative analysis using SCXRD and Hirshfeld surface analysis quantifies these effects .
Q. In designing metal complexes with this thiourea ligand, what factors dictate the coordination geometry and stoichiometry?
- Methodological Answer : The ligand’s thiocarbonyl sulfur and aryl substituents determine coordination behavior. For example:
- Steric Effects : Bulky 2-bromo-4-isopropylphenyl groups favor monodentate S-coordination over chelation.
- Electronic Effects : Electron-withdrawing bromo groups enhance sulfur’s Lewis basicity, stabilizing Cu(I) or Ag(I) complexes.
- Stoichiometry : 1:1 or 1:2 (metal:ligand) ratios are common, as seen in CuXL complexes. SCXRD and DFT calculations validate coordination modes .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the impact of substituents on biological targets like CRF receptors?
- Methodological Answer :
- Substituent Variation : Replace the N'-methyl group with bulkier alkyl/aryl groups to assess steric tolerance. For instance, N-methyl derivatives (e.g., compound 25b) show 178-fold higher CRF binding affinity (K = 5 nM) than non-methylated analogs .
- Binding Assays : Use radioligand displacement (e.g., -Tyr-CRF) to quantify affinity changes.
- Computational Modeling : Docking studies (e.g., AutoDock) predict binding poses, while MD simulations assess stability .
Q. What strategies resolve contradictions in crystallographic data when hydrogen bonding patterns deviate from expected motifs?
- Methodological Answer :
- Validation : Cross-check hydrogen bond distances (e.g., N–H···S: 2.2–2.5 Å) and angles (>120°) against databases (Cambridge Structural Database).
- Refinement : Use SHELXL’s restraints for disordered solvent molecules or dynamic hydrogen bonds. For example, in MTU:morpholine adducts, non-classical C–H···S bonds may require TLS refinement .
Q. How are computational methods employed to predict binding affinity, and how are discrepancies between in silico and experimental data addressed?
- Methodological Answer :
- In Silico Tools : QSAR models correlate substituent electronic parameters (Hammett σ) with CRF binding data.
- Discrepancy Resolution : Recalibrate force fields (e.g., AMBER) using experimental IC values. For instance, steric clashes in docking may necessitate conformational sampling via metadynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
